

# Literature review on cleavable linkers for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azido-PEG3-Val-Cit-PAB-PNP

Cat. No.: B605843 Get Quote

# A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity. This in-depth technical guide provides a comprehensive overview of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

## I. Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage: pH-sensitive, enzyme-sensitive, and glutathione-sensitive linkers.



## pH-Sensitive (Acid-Labile) Linkers

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2]

- Hydrazone Linkers: This was one of the earliest types of cleavable linkers used in ADCs, notably in gemtuzumab ozogamicin (Mylotarg®).[3] The hydrazone bond is hydrolyzed under acidic conditions, releasing the payload. While effective, first-generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[3][4] Modern iterations have improved stability. A plasma half-life of 183 hours at pH 7 and 4.4 hours at pH 5 has been reported for some hydrazone linkers, demonstrating their pH-selective cleavage.
   [3]
- Carbonate and Acetal/Ketal Linkers: These linkers also exploit the acidic intracellular environment for cleavage. Simple carbonates can have limited serum stability, but the addition of a p-aminobenzyl (PAB) group can significantly increase their half-life.[2]

## **Enzyme-Cleavable Linkers**

These linkers incorporate peptide or sugar moieties that are substrates for enzymes overexpressed in tumor cells or within their lysosomes. This enzymatic cleavage ensures a more specific release of the payload at the target site.

- Dipeptide Linkers (Cathepsin B-Cleavable): The most common enzyme-cleavable linkers utilize dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[4]
   [5] These sequences are recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells.[2] The Val-Cit linker is widely used and has demonstrated excellent stability in human plasma, with a reported half-life of approximately 230 days.[6] Following cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (PABC), spontaneously releases the unmodified payload.[2]
- β-Glucuronide and β-Galactosidase-Cleavable Linkers: These linkers are cleaved by the lysosomal enzymes β-glucuronidase and β-galactosidase, respectively, which can be overexpressed in some tumors.[7][8] β-glucuronide linkers have shown high plasma stability (over 7 days in mouse plasma).[9]



## Glutathione-Sensitive (Reducible) Linkers

This class of linkers leverages the significant difference in the concentration of glutathione (GSH), a reducing agent, between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[5]

• Disulfide Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly cleaved by the high concentration of intracellular GSH, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the plasma.[6]

## II. Quantitative Data on Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, impacting its stability, efficacy, and toxicity profile. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers



| Linker Type                           | Linker<br>Example          | Species    | Half-life (t1/2)         | Reference(s) |
|---------------------------------------|----------------------------|------------|--------------------------|--------------|
| pH-Sensitive                          | Hydrazone                  | Human      | 183 hours (at pH<br>7.4) | [3]          |
| Phenylketone-<br>derived<br>Hydrazone | Human, Mouse               | ~2 days    | [6]                      |              |
| Enzyme-<br>Cleavable                  | Val-Cit                    | Human      | ~230 days                | [6]          |
| Phe-Lys                               | Human                      | ~30 days   | [6]                      |              |
| Val-Cit                               | Mouse                      | 80 hours   | [6]                      |              |
| Phe-Lys                               | Mouse                      | 12.5 hours | [6]                      |              |
| β-Glucuronide                         | Mouse                      | >7 days    | [9]                      | _            |
| Sulfatase-<br>cleavable               | Mouse                      | >7 days    | [7]                      | _            |
| Glutathione-<br>Sensitive             | Unsubstituted<br>Disulfide | Mouse      | <3 days                  | [6]          |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers



| Antibody<br>Target | Payload | Linker Type                       | Cell Line | IC50 (pM) | Reference(s |
|--------------------|---------|-----------------------------------|-----------|-----------|-------------|
| HER2               | MMAE    | Val-Cit                           | SK-BR-3   | 14.3      | [7]         |
| HER2               | ММАЕ    | β-<br>Galactosidas<br>e-cleavable | SK-BR-3   | 8.8       | [7]         |
| HER2               | ММАЕ    | Sulfatase-<br>cleavable           | SK-BR-3   | 61        | [7]         |
| HER2               | ММАЕ    | Non-<br>cleavable                 | SK-BR-3   | 609       | [7]         |

Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers

| ADC Model          | Linker Type | Animal<br>Model                                | Dose                     | Tumor<br>Growth<br>Inhibition                   | Reference(s |
|--------------------|-------------|------------------------------------------------|--------------------------|-------------------------------------------------|-------------|
| anti-CD22-<br>DM1  | Disulfide   | Human<br>Lymphoma<br>Xenograft                 | 3 mg/kg<br>(single dose) | Tumor<br>regression                             | [4]         |
| anti-CD22-<br>PBD  | Val-Cit     | Human Non-<br>Hodgkin<br>Lymphoma<br>Xenograft | Multiple<br>doses        | Similar<br>activity to<br>disulfide<br>linker   | [4]         |
| anti-HER2-<br>MMAE | cBu-Cit     | Xenograft                                      | 3 mg/kg                  | Greater<br>tumor<br>suppression<br>than Val-Cit | [4]         |

Table 4: Preclinical and Clinical Toxicity of ADCs with Cleavable Linkers



| Linker Type            | Payload | Common<br>Adverse<br>Events (Grade<br>≥3)                       | Notes                                                                                         | Reference(s) |
|------------------------|---------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Cleavable<br>(general) | Various | Higher rates of Grade ≥3 AEs compared to non-cleavable linkers. | Meta-analysis of<br>9 ADCs.[10]                                                               |              |
| Cleavable<br>(general) | Various | Neutropenia,<br>Anemia                                          | Significantly higher rates of neutropenia compared to non-cleavable linkers.[10]              |              |
| Val-Cit                | MMAE    | Neutropenia                                                     | Thought to be due to linker instability in plasma or rapid clearance of high DAR species.[11] |              |

## **III. Experimental Protocols**

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

## In Vitro Plasma Stability Assay (LC-MS/MS Method)

Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.

Materials:



- Test ADC
- Control ADC (with a stable linker, if available)
- Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
- Phosphate-buffered saline (PBS)
- Protein precipitation solution (e.g., acetonitrile with internal standard)
- LC-MS/MS system

#### Procedure:

- ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 μg/mL) in plasma.
   Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.[13]
- Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma and PBS samples. Immediately stop the reaction by adding 3-4 volumes of cold protein precipitation solution.[13]
- Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Analysis: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.[14][15]
- Data Analysis: Plot the concentration of the released payload over time. Calculate the halflife (t1/2) of the ADC in plasma.[13]

## **Cathepsin B Cleavage Assay (Fluorometric Method)**

Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.



#### Materials:

- Peptide linker conjugated to a fluorogenic substrate (e.g., AMC or AFC)
- Recombinant human Cathepsin B
- Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer for 15 minutes at 37°C to ensure full activation.
- Reaction Setup: In the wells of the 96-well plate, add the peptide linker substrate solution.
- Initiate Reaction: Start the reaction by adding the activated Cathepsin B solution to the wells. Include control wells with substrate only (no enzyme) and enzyme only (no substrate).
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for a specified period (e.g., 60 minutes).
- Data Analysis: Determine the rate of cleavage from the slope of the linear portion of the fluorescence versus time plot.[14]

## In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.

#### Materials:

- Target cancer cell line
- Complete cell culture medium



- Test ADC, unconjugated antibody, and free payload
- 96-well clear or white microplates
- MTT reagent (or CellTiter-Glo® reagent)
- Solubilization solution (for MTT assay, e.g., DMSO)
- Microplate reader (absorbance or luminescence)

#### Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
- ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free
  payload in cell culture medium. Remove the old medium from the cells and add the
  treatment solutions. Include untreated control wells.
- Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[16]
- Viability Assessment:
  - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm. [17][18][19]
  - CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for a short period, and read the luminescence.
- Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

## In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.



#### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Human cancer cell line for tumor implantation
- Test ADC, vehicle control, and relevant control antibodies
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- ADC Administration: Administer the ADC, vehicle, and control antibodies to the respective groups via the appropriate route (typically intravenous).
- Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the animals.
- Study Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period. Euthanize the animals and excise the tumors for weight measurement and further analysis.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.[19]

## IV. Visualizations

## Signaling Pathway for ADC Internalization and Payload Release

The following diagram illustrates the typical pathway of an ADC with a cleavable linker from binding to the cell surface to the release of its cytotoxic payload.





Click to download full resolution via product page

ADC Internalization and Payload Release Pathway

## **Experimental Workflow for ADC Development and Evaluation**

The following diagram outlines a typical workflow for the development and evaluation of an ADC with a cleavable linker.





Click to download full resolution via product page

ADC Development and Evaluation Workflow



### V. Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic payloads. The choice of linker technology—be it pH-sensitive, enzyme-cleavable, or glutathione-sensitive—profoundly influences the ADC's stability, efficacy, and toxicity profile. A thorough understanding of the mechanisms of action of these linkers, coupled with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of the next generation of safe and effective antibody-drug conjugates. This technical guide provides a foundational resource for researchers and drug developers in this exciting and rapidly evolving field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Types of ADC Linkers [bocsci.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. graphviz.org [graphviz.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 8. adc.bocsci.com [adc.bocsci.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]



- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Literature review on cleavable linkers for antibody-drug conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605843#literature-review-on-cleavable-linkers-for-antibody-drug-conjugates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com